molecular formula C6H7ClF2N2 B1433967 3,5-difluoro-N-methylpyridin-2-amine hydrochloride CAS No. 1803584-01-1

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Cat. No. B1433967
CAS RN: 1803584-01-1
M. Wt: 180.58 g/mol
InChI Key: TZWGGVNQKLQWQD-UHFFFAOYSA-N
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Description

3,5-difluoro-N-methylpyridin-2-amine hydrochloride (DFMPH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFMPH is a derivative of pyridine and is commonly used as a reagent in organic synthesis. Its unique chemical properties make it a valuable compound for scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The critical review by Ateia et al. (2019) highlights the development and application of these sorbents in treating municipal water and wastewater at low PFAS concentrations. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting that 3,5-difluoro-N-methylpyridin-2-amine hydrochloride could have potential applications in this area if it exhibits similar functional properties (Ateia et al., 2019).

Adsorption Technologies

The adsorption behavior of perfluorinated compounds (PFCs) on various adsorbents, including those with amine groups, has been extensively reviewed by Du et al. (2014). The review indicates that amine-functionalized adsorbents generally exhibit high adsorption capacities for PFCs, which may include compounds like 3,5-difluoro-N-methylpyridin-2-amine hydrochloride. This suggests potential applications in environmental cleanup and water treatment technologies (Du et al., 2014).

Catalysis and Chemical Synthesis

Amine-functionalized metal–organic frameworks (MOFs) have been reviewed by Lin et al. (2016) for their synthesis, structures, and properties, particularly highlighting their application in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This area of research presents a potential application for specifically functionalized compounds such as 3,5-difluoro-N-methylpyridin-2-amine hydrochloride in creating advanced materials for gas separation and storage (Lin et al., 2016).

Safety And Hazards

The safety data for 3,5-difluoro-N-methylpyridin-2-amine hydrochloride suggests that it should be handled with care. Precautionary measures include keeping the product out of reach of children, reading the label before use, and obtaining special instructions before use .

properties

IUPAC Name

3,5-difluoro-N-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGGVNQKLQWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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